molecular formula C26H23N3O2 B2556767 7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-53-2

7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2556767
CAS No.: 866728-53-2
M. Wt: 409.489
InChI Key: VERPPOADIAUYQG-UHFFFAOYSA-N
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Description

Pyrazoloquinolines are a class of organic compounds that contain a pyrazole ring fused with a quinoline ring . They are known for their diverse biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The structure of “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” would likely show the characteristic peaks of the pyrazole and quinoline rings, as well as the substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally . These properties for “this compound” are not available in the literature.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Carboxamide Derivatives : A study demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the potential for creating potent cytotoxins with significant inhibitory properties against various cancer cell lines. This highlights the compound's relevance in medicinal chemistry for developing anticancer agents (Deady et al., 2003).
  • Molecular Dynamics and Docking Studies : Another study focused on isoxazolequinoxaline derivatives, revealing their synthesis, crystal structure, and potential as anti-cancer drugs through molecular dynamics and docking studies. This emphasizes the compound's utility in pharmaceutical applications (Abad et al., 2021).
  • Dimensionality of Supramolecular Aggregation : Research on dihydrobenzopyrazoloquinolines, a related compound, discussed how substitution affects the dimensionality of supramolecular aggregation, indicating the significance of structural modifications on the physical properties and potential applications of these compounds (Portilla et al., 2005).

Potential Biological Activities

  • Antioxidant and Anti-inflammatory Properties : Compounds with a pyrazoloquinoline structure were evaluated for their antioxidant and anti-inflammatory activities, suggesting their potential therapeutic applications in treating diseases associated with oxidative stress and inflammation (Mahajan et al., 2016).
  • Quenching Radicals and Inhibiting DNA Oxidation : A study on coumarin fused with quinoline demonstrated the ability to quench radicals and inhibit DNA oxidation, underscoring the compound's antioxidant capabilities and its potential in developing novel antioxidants (Xi & Liu, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to exert its effects. For many pyrazoloquinolines, this involves binding to specific receptors or enzymes . The mechanism of action of “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is not known.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity . Without specific information on “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline”, it’s difficult to assess its safety and hazards.

Future Directions

The study of pyrazoloquinolines is an active area of research due to their potential medicinal applications . Future research on “7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” could involve elucidating its synthesis, determining its physical and chemical properties, investigating its biological activity, and assessing its safety and hazards.

Properties

IUPAC Name

7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-8-7-9-18(12-17)15-29-16-21-25(19-10-5-4-6-11-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERPPOADIAUYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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